![molecular formula C4H7ClO3 B3319129 (s)-4-Chloro-3-hydroxybutyric acid CAS No. 106941-19-9](/img/structure/B3319129.png)
(s)-4-Chloro-3-hydroxybutyric acid
Overview
Description
(s)-4-Chloro-3-hydroxybutyric acid, also known as CHBA, is a chiral metabolite of gamma-hydroxybutyrate (GHB), a drug that has been used for its sedative and hypnotic effects. CHBA has been found to have potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Scientific Research Applications
Production of Succinic Acid
Succinic acid is a valuable organic acid with high commercial value that can be employed in various sectors including food, cosmetics, and chemistry . The compound “(s)-4-Chloro-3-hydroxybutyric acid” could potentially be used in the production of succinic acid through bacterial fermentation .
Microbial Production
The compound could be used in the microbial production of various substances. For instance, succinic acid can be produced through microbial fermentation using agro-industrial waste . Various microorganisms such as Actinobacillus succinogenes, Corynebacterium glutamicum, and Escherichia coli are used in these processes .
Metabolic Engineering
Metabolic engineering methods are frequently used for bio-based succinic acid production using representative microorganisms . The compound “this compound” could potentially be used in these metabolic engineering processes.
Industrial Solvents
Succinic acid, which can be produced using “this compound”, is used in the production of industrial solvents . These solvents have a wide range of applications in various industries.
Biodegradable Plastics
Succinic acid is also used in the production of biodegradable plastics . Therefore, “this compound” could indirectly contribute to the production of environmentally friendly plastics.
Surfactants
Surfactants have a wide variety of applications that include membrane permeabilization and dissolution, inclusion body solubilization, as well as membrane protein solubilization, biochemistry, crystallization, and manipulation . The compound “this compound” could potentially be used in the production of these surfactants.
properties
IUPAC Name |
(3S)-4-chloro-3-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAXGMVRMXFOO-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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